3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide
Overview
Description
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is a versatile compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug synthesis, organic synthesis, and material science. The compound’s structure includes an amino group, a bromine atom, and a prop-2-yn-1-yl group attached to a benzamide core, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromobenzamide and propargyl bromide.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: The prop-2-yn-1-yl group allows for coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is used in several scientific research applications:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used to construct complex organic molecules for research and development.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom and prop-2-yn-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways and molecular functions, making the compound useful in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-2-methoxybenzamide
- 2-Amino-5-bromo-N,3-dimethylbenzamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
Uniqueness
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in synthetic chemistry and material science, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
3-amino-5-bromo-N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNBDJAJVTJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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